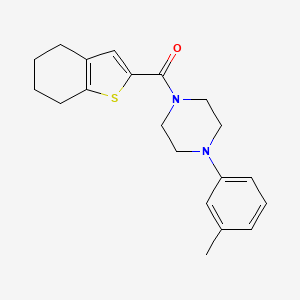![molecular formula C16H22N4O4S B2677032 1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-34-7](/img/structure/B2677032.png)
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are a type of heterocyclic compound that have been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrano[2,3-d]pyrimidine scaffold . This structure is characterized by a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve photochemical processes . For example, photo-excited state functions generated from Na2 eosin Y have been employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from thienopyrimidine structures, aiming to explore their biological activities. For instance, compounds derived from benzodifuran and thiazolopyrimidine structures have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds are evaluated for COX-1/COX-2 inhibition and exhibit significant analgesic and anti-inflammatory activities, with some showing higher COX-2 selectivity, analgesic protection, and anti-inflammatory activity compared to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The design and synthesis of 6-oxopyrimidinyl benzamide derivatives have been carried out, showing promising results in vitro against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Among these, morpholine substituted dihydropyrimidone carboxamide showed potent anti-bacterial properties, indicating the significance of morpholine and pyrimidine structures in developing new antimicrobial agents (Devarasetty et al., 2019).
Heterocyclic Synthesis
Another focus is on the synthesis of heterocyclic compounds incorporating thioxopyrimidine moieties, aiming to obtain novel N-cycloalkanes, morpholine, and piperazine derivatives. These efforts highlight the versatility of thioxopyrimidines in generating diverse chemical structures with potential pharmacological applications (Ho & Suen, 2013).
Innovative Synthetic Methods
Research also includes developing innovative synthetic methods for pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, demonstrating efficient, one-pot, four-component condensation reactions. These methods allow for the synthesis of disubstituted derivatives under mild conditions, offering a streamlined approach to generating complex molecules (Shaabani et al., 2009).
Zukünftige Richtungen
The future directions in the research of similar compounds may involve the development of more efficient synthesis methods and the exploration of their biological activities . For example, research is being conducted to expand the use of non-metallic organic dyes in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-18-14(22)11-10-12(25-15(11)19(2)16(18)23)13(21)17-4-3-5-20-6-8-24-9-7-20/h10H,3-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGVHPGABSITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCOCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)
![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)
![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2676957.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)


![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)
![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)


![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)